Field: Pharmaceutical Chemistry
Application: Octahydro-2-nitrosocyclopenta[c]pyrrole is used in the preparation of various ureas and other pharmaceutical compounds.
Results: The outcomes of these syntheses would be various ureas and other pharmaceutical compounds.
Field: Organic Chemistry
Method: Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds.
Results: The outcomes of these syntheses would be diverse structural scaffolds.
Field: Medicinal and Organic Chemistry
Results: The outcomes of these syntheses would be a series of pyrrole scaffolds.
Field: Pharmaceutical Sciences
Application: Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value.
Method: The pyrrole moiety is a fundamental building block for many biologically active molecules.
Results: The outcomes of these syntheses would be a series of biologically active molecules.
Field: Material Science
Application: Pyrrole derivatives have applications in material science.
Results: The outcomes of these syntheses would be a series of materials with diverse properties.
Application: Pyrrole derivatives have diverse applications in therapeutically active compounds including fungicides and antibiotics.
Application: Pyrrole derivatives are used in the synthesis of anti-inflammatory drugs.
Results: The outcomes of these syntheses would be a series of anti-inflammatory drugs.
Octahydro-2-nitrosocyclopenta[c]pyrrole, also known as 2-nitroso-octahydrocyclopenta[c]pyrrole, is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 140.18 g/mol. This compound features a unique structure characterized by a cyclopentane ring fused with a nitrogen-containing heterocycle, which contributes to its chemical reactivity and biological properties. The compound is primarily recognized as an impurity in pharmaceutical formulations, particularly in blood glucose regulators such as gliclazide .
The chemical reactivity of octahydro-2-nitrosocyclopenta[c]pyrrole is largely attributed to its nitroso group, which can participate in various reactions:
These reactions are essential for understanding the compound's role in synthetic organic chemistry and its potential implications in drug development.
Several synthesis methods for octahydro-2-nitrosocyclopenta[c]pyrrole have been documented:
Octahydro-2-nitrosocyclopenta[c]pyrrole serves primarily as an impurity reference material in pharmaceutical testing. Its role as an impurity in drugs like gliclazide necessitates rigorous quality control measures during drug formulation and manufacturing processes. Additionally, it may be used in research settings to study nitroso compounds and their biological implications .
Octahydro-2-nitrosocyclopenta[c]pyrrole shares structural similarities with several other nitrogen-containing heterocycles. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Octahydro-2-nitrosocyclopenta[c]pyrrole | C7H12N2O | Contains a nitroso group; known impurity in drugs |
N-Nitroso-N-methylurea | C3H8N4O | Known carcinogen; simpler structure without cyclic moiety |
N-Nitroso-N-ethylurea | C4H10N4O | Similar properties; used in toxicology studies |
3-Nitro-1H-pyrazole | C3H4N4O2 | Exhibits different reactivity due to pyrazole ring |
The uniqueness of octahydro-2-nitrosocyclopenta[c]pyrrole lies in its specific structural configuration that combines both cyclic and nitrogen functionalities, making it particularly relevant in pharmaceutical contexts where impurities must be rigorously monitored.
Irritant;Health Hazard